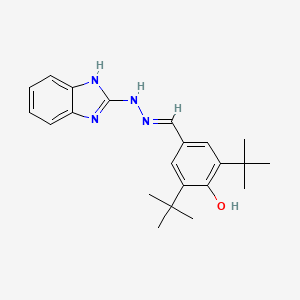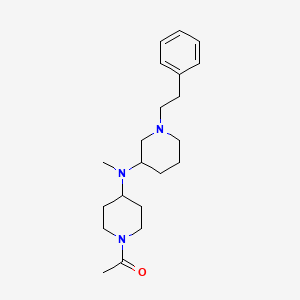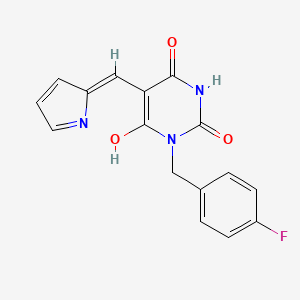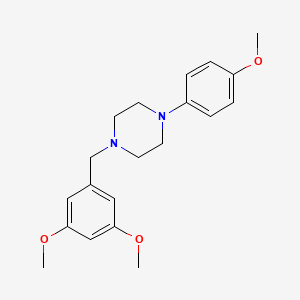
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide, also known as BI-69A11, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This molecule has been synthesized and studied for its pharmacological properties, and research has shown promising results in various applications.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide involves the inhibition of CK2 activity, which leads to the disruption of various cellular processes. This compound binds to the ATP-binding site of the CK2 enzyme, preventing its activation and subsequent downstream signaling. This, in turn, leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and anti-angiogenic effects. It has been suggested that 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide could be used in the treatment of various inflammatory and angiogenic diseases, such as arthritis and diabetic retinopathy.
実験室実験の利点と制限
One of the advantages of 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide is its specificity for the CK2 enzyme, which makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments. Additionally, further research is needed to determine the optimal dosage and delivery method for this compound.
将来の方向性
There are several future directions for the research and development of 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide. One potential application is in the treatment of cancer, either as a standalone therapy or in combination with other anticancer agents. Additionally, this compound could be explored for its potential in the treatment of inflammatory and angiogenic diseases. Further research is also needed to optimize the synthesis and formulation of this compound for clinical use.
In conclusion, 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide is a promising chemical compound that has been studied for its potential as a therapeutic agent. Its specificity for the CK2 enzyme and its anticancer properties make it a promising candidate for cancer treatment. Further research is needed to determine its optimal dosage and delivery method, as well as its potential applications in other diseases.
合成法
The synthesis of 2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide involves the reaction of 4-bromoanisole with 3-iodoaniline in the presence of a base, followed by the addition of acetic anhydride to form the final product. The reaction is carried out under carefully controlled conditions to ensure high yield and purity of the compound.
科学的研究の応用
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide has been the subject of several scientific studies, mainly focused on its potential as a therapeutic agent. Research has shown that this compound exhibits anticancer properties, specifically in the inhibition of the protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation and survival, and its overexpression has been linked to the development of cancer.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(3-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO2/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKPJDHOPBFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)
![methyl (1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6044342.png)

![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-hydroxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6044355.png)
![4-amino-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6044356.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2H-pyran-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6044362.png)

![4-[(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6044379.png)
![ethyl (4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6044400.png)